3-(4-Methoxyphenyl)-7-methyl-4H-chromen-4-one
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Overview
Description
3-(4-Methoxyphenyl)-7-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities and are commonly found in various plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-7-methyl-4H-chromen-4-one typically involves the condensation of 4-methoxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization. The reaction conditions often include the use of ethanol as a solvent and a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the synthesis may involve more efficient catalytic processes to enhance yield and reduce reaction time. Catalysts such as Lewis acids or transition metal complexes can be employed to facilitate the condensation and cyclization steps. The use of continuous flow reactors may also be explored to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-7-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of UV filters for cosmetic applications and as a fluorescent dye in material science
Mechanism of Action
The biological activity of 3-(4-Methoxyphenyl)-7-methyl-4H-chromen-4-one is attributed to its ability to interact with various molecular targets. It can inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, it may interact with cellular receptors to modulate inflammatory responses. The exact molecular pathways and targets are still under investigation, but its activity is believed to involve modulation of signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Chalcones: Compounds with a similar structure but differing in the position of the double bond and functional groups.
Flavones: Similar core structure but with different substituents on the aromatic rings.
Isoflavones: Differ in the position of the aromatic ring attachment to the chromen-4-one core.
Uniqueness
3-(4-Methoxyphenyl)-7-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes .
Properties
CAS No. |
54889-75-7 |
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Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-7-methylchromen-4-one |
InChI |
InChI=1S/C17H14O3/c1-11-3-8-14-16(9-11)20-10-15(17(14)18)12-4-6-13(19-2)7-5-12/h3-10H,1-2H3 |
InChI Key |
PJZVNCZNTQDLPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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